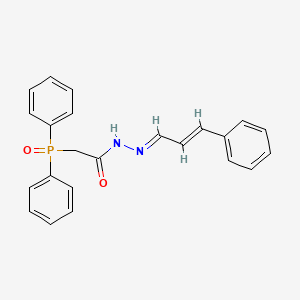
(Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, double bonds, and functional groups such as hydrazone and phosphorane.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide typically involves multiple steps, starting with the preparation of the acetic acid derivative and subsequent reactions to introduce the diphenylphosphinyl and hydrazide groups. Common reagents used in these reactions include phosphine oxides, hydrazines, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
the principles of organic synthesis, such as optimizing reaction conditions and scaling up laboratory procedures, would apply to its industrial production .
化学反応の分析
Types of Reactions
(Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .
科学的研究の応用
(Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Its potential biological activity makes it a candidate for studies in pharmacology and biochemistry.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism of action of (Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
Similar compounds include other hydrazides and phosphine oxides, such as:
Benzylidenehydrazides: These compounds share the hydrazide functional group and have similar reactivity.
Diphenylphosphine oxides: These compounds share the phosphine oxide group and have similar chemical properties.
Uniqueness
(Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide is unique due to its combination of functional groups and aromatic rings, which confer specific chemical and biological properties.
生物活性
(Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C16H16N2O2P
- Molecular Weight : 300.28 g/mol
The presence of the diphenylphosphinyl group suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.
Antimicrobial Properties
Research indicates that similar hydrazone derivatives exhibit significant antimicrobial activity. For instance, studies on benzothiazole hydrazones showed potent antiplasmodial effects against Plasmodium falciparum, suggesting that this compound may share similar properties due to structural analogies .
Enzyme Inhibition
Hydrazones have been reported to inhibit key enzymes involved in cancer metabolism. For example, inhibitors targeting ribonucleotide reductase (RR) have shown promise in reducing tumor growth. Given the structural similarities, this compound may exhibit similar inhibitory effects on metabolic pathways critical for cancer cell survival .
Case Study 1: Antimicrobial Testing
A series of synthesized hydrazones were tested against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL, demonstrating significant antibacterial activity. While direct testing of this compound is needed, its structural framework suggests potential efficacy .
Case Study 2: Anticancer Activity
In vitro studies have shown that hydrazone derivatives can induce apoptosis in various cancer cell lines. One study reported that a specific hydrazone derivative led to a 70% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment. This highlights the need for similar investigations into this compound to explore its anticancer potential further .
Data Table: Biological Activities of Related Hydrazones
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/Effectiveness |
|---|---|---|---|
| Benzothiazole Hydrazone | Antimalarial | Plasmodium falciparum | IC50 = 5.3 µM |
| Hydrazone A | Anticancer | HeLa Cells | 70% inhibition at 10 µM |
| Hydrazone B | Antimicrobial | Staphylococcus aureus | MIC = 12.5 µg/mL |
特性
CAS番号 |
135689-08-6 |
|---|---|
分子式 |
C23H21N2O2P |
分子量 |
388.4 g/mol |
IUPAC名 |
2-diphenylphosphoryl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C23H21N2O2P/c26-23(25-24-18-10-13-20-11-4-1-5-12-20)19-28(27,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-18H,19H2,(H,25,26)/b13-10+,24-18+ |
InChIキー |
XGNWGPVDJXCRRR-JERWTEEISA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















